molecular formula C12H11ClN2O B8530723 2-chloro-N,N-dimethylquinoline-4-carboxamide

2-chloro-N,N-dimethylquinoline-4-carboxamide

Cat. No. B8530723
M. Wt: 234.68 g/mol
InChI Key: VMVOSKUTHKGKAD-UHFFFAOYSA-N
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Patent
US06818655B2

Procedure details

A solution of the resultant 2-chloroquinoline-4-carbonyl chloride in chloroform (50 ml) was treated with triethylamine (4.4 ml, 31.5 mmol), followed by solid dimethylamine hydrochloride (1.28 g, 15.7 mmol). The reaction stirred for one hour at ambient temperature at which time it was washed with 10% aqueous sodium hydroxide and 15% aqueous citric acid. Drying over anhydrous sodium sulfate, followed by evaporation under reduced pressure gave 2-chloroquinoline-4-carboxylic acid dimethylamide (1.5 g, 40%) as a tan solid. [M+H]+ 235.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([C:12](Cl)=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:15]([N:17](CC)[CH2:18]C)C.Cl.CNC>C(Cl)(Cl)Cl>[CH3:15][N:17]([CH3:18])[C:12]([C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([Cl:1])[CH:11]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(=O)Cl
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
Cl.CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred for one hour at ambient temperature at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with 10% aqueous sodium hydroxide and 15% aqueous citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=O)C1=CC(=NC2=CC=CC=C12)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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